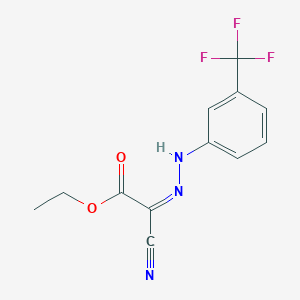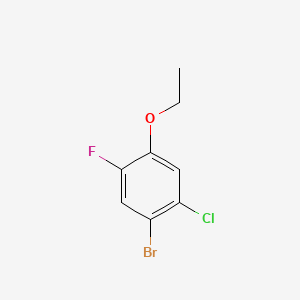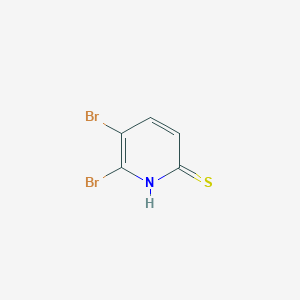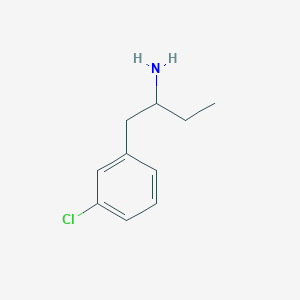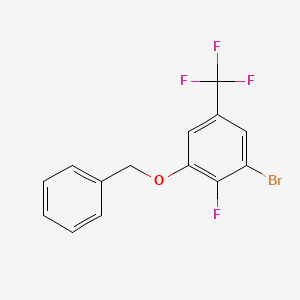
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursorsFor example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce carbonyl compounds and alcohols, respectively .
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene: Similar structure with a methyl group instead of a bromine atom.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the benzyloxy, bromine, and fluorine substituents.
Uniqueness
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the benzyloxy group provides additional reactivity, while the trifluoromethyl group enhances stability and lipophilicity. This makes the compound valuable for various synthetic and research applications .
Eigenschaften
Molekularformel |
C14H9BrF4O |
|---|---|
Molekulargewicht |
349.12 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrF4O/c15-11-6-10(14(17,18)19)7-12(13(11)16)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
UHHBRWOMHLGBOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(F)(F)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


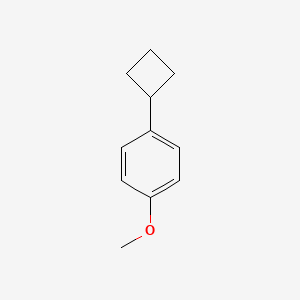
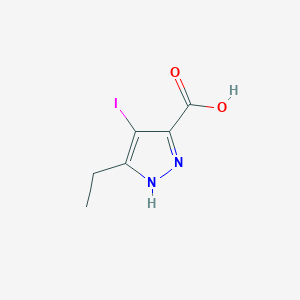
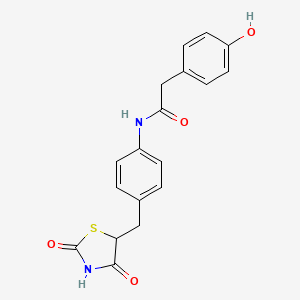
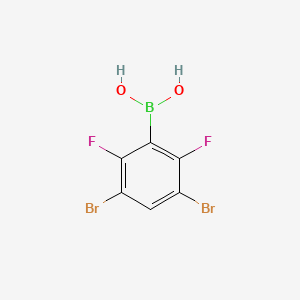
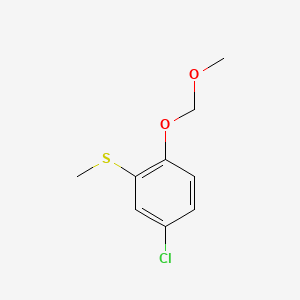
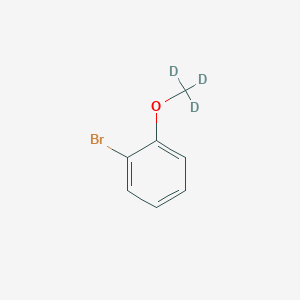
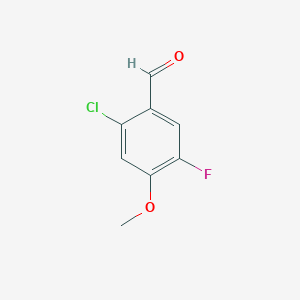
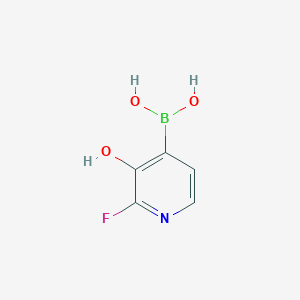
![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)
![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
